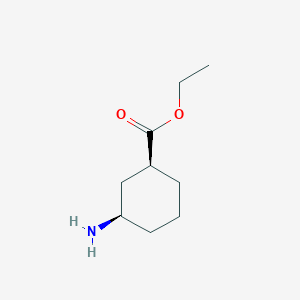

Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate

Descripción general

Descripción

Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate is a chiral compound with significant potential in medicinal chemistry. Its unique structure, characterized by a cyclohexane ring and an amino acid derivative, contributes to its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

This compound is defined by the following structural features:

- Chemical Formula : C9H17NO2

- Molecular Weight : 173.24 g/mol

- CAS Number : 1898181-18-4

The compound is an ethyl ester of a cyclohexane-based amino acid, which allows it to participate in various biochemical interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways due to its structural similarity to natural substrates.

- Receptor Binding : It has the potential to bind to various receptors, influencing signaling pathways related to cell growth and proliferation.

Antitumor Activity

Research indicates that this compound exhibits antiproliferative effects against several cancer cell lines. For instance:

These findings suggest that the compound can effectively inhibit the growth of cancer cells at micromolar concentrations.

Neuroprotective Effects

In addition to its antitumor properties, this compound has been studied for its neuroprotective effects. It appears to modulate neurotransmitter systems, potentially providing benefits in neurodegenerative conditions.

Case Study 1: In Vitro Antiproliferative Activity

A study evaluated the antiproliferative activity of various amino acid derivatives, including this compound. The results indicated that this compound significantly reduced cell viability in multiple cancer cell lines compared to controls.

Case Study 2: Enzyme Interaction Studies

Further research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The compound demonstrated competitive inhibition against certain targets, suggesting its potential as a lead compound for drug development.

Potential Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

- Cancer Therapy : Its antiproliferative properties could be harnessed for developing new anticancer agents.

- Neurodegenerative Diseases : Potential neuroprotective effects may lead to applications in treating diseases like Alzheimer's or Parkinson's.

Propiedades

IUPAC Name |

ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7-8H,2-6,10H2,1H3/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALZPPHHDRBGHU-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCC[C@H](C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653200 | |

| Record name | Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937059-63-7, 62456-14-8 | |

| Record name | Ethyl (1S,3R)-3-aminocyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937059-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.